N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Overview
Description
N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a useful research compound. Its molecular formula is C14H23Cl2N3O and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the piperazine moiety may interact with multiple targets.
Mode of Action
The piperazine moiety in other drugs often acts as a linker or spacer that connects different functional groups, enhancing the drug’s ability to interact with its target .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The piperazine moiety is known to enhance the bioavailability of several drugs .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of piperazine derivatives .
Biological Activity
N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a piperazine derivative characterized by its unique chemical structure and biological properties. Piperazine compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈Cl₂N₃O, with a molecular weight of approximately 320.26 g/mol. The compound features a piperazine ring, which contributes significantly to its biological activity. The presence of two methyl groups on the phenyl ring enhances its lipophilicity and binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈Cl₂N₃O |
Molecular Weight | 320.26 g/mol |
CAS Number | 1257856-44-2 |
Chemical Class | Piperazine derivative |
This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Similar compounds have been shown to act as serotonin receptor antagonists, influencing mood regulation and offering potential therapeutic benefits for anxiety and depression. Additionally, piperazine derivatives often engage with dopamine receptors, which are crucial in antipsychotic therapies.
Target Receptors
- Serotonin Receptors : Modulation of mood and anxiety.
- Dopamine Receptors : Implications in psychotic disorders.
Antidepressant Activity
Research indicates that derivatives of piperazine exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can reduce depressive behaviors in rodents when administered at specific dosages.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of cellular signaling pathways associated with tumor growth.
Antimicrobial Effects
Piperazine derivatives have also been evaluated for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
Case Studies
- Antidepressant Efficacy : A study published in Pharmacology Biochemistry and Behavior reported that a related piperazine derivative significantly reduced immobility time in the forced swim test, indicating potential antidepressant effects (PubMed ID: 22205089) .
- Antitumor Activity : In a series of experiments conducted on human cancer cell lines (e.g., A431), compounds structurally similar to this compound showed IC50 values lower than standard chemotherapy agents like doxorubicin, suggesting strong antitumor potential .
- Antibacterial Studies : Research has indicated that piperazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFYSFYDXUGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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